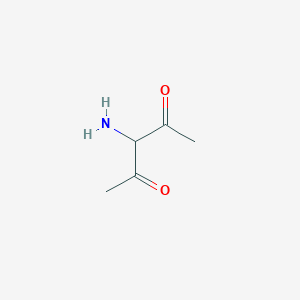
3-Aminopentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopentane-2,4-dione, also known as acetylacetoneimine or diacetyl monoxime, is a chemical compound that has been widely used in scientific research. It is a colorless to yellow crystalline powder that is soluble in water and organic solvents. The compound has a variety of applications in biochemistry, physiology, and analytical chemistry.
Mécanisme D'action
The mechanism of action of 3-Aminopentane-2,4-dione involves the formation of stable complexes with nitrogen-containing compounds such as urea and creatinine. The formation of these complexes is based on the ability of the compound to chelate metal ions such as copper and iron. The resulting complexes can be measured using spectrophotometric or fluorometric methods.
Effets Biochimiques Et Physiologiques
3-Aminopentane-2,4-dione has no known biochemical or physiological effects on living organisms. It is considered to be a non-toxic compound that does not interfere with normal metabolic processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Aminopentane-2,4-dione in lab experiments are its high selectivity and sensitivity for nitrogen-containing compounds. The compound is also easy to use and can be measured using simple spectrophotometric or fluorometric methods. The limitations of using the compound are its instability in solution and its sensitivity to light and heat. The compound can also interfere with other chemical reactions in the sample if not properly removed.
Orientations Futures
For the use of 3-Aminopentane-2,4-dione in scientific research include the development of new analytical methods that can increase its selectivity and sensitivity for nitrogen-containing compounds. The compound can also be used in the development of new diagnostic tests for diseases such as kidney disorders and metabolic disorders. In addition, the compound can be used in the development of new drugs that target nitrogen-containing compounds in the body.
Méthodes De Synthèse
The synthesis of 3-Aminopentane-2,4-dione involves the reaction between diacetyl and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 3-Aminopentane-2,4-dioneeimine and sodium chloride. The compound can be purified by recrystallization from water or organic solvents.
Applications De Recherche Scientifique
3-Aminopentane-2,4-dione has been widely used in scientific research as a reagent for the determination of urea, creatinine, and other nitrogen-containing compounds. It reacts with these compounds to form stable complexes that can be measured using spectrophotometric or fluorometric methods. The compound has also been used in the determination of enzyme activity, protein content, and other biochemical parameters.
Propriétés
Numéro CAS |
142414-84-4 |
|---|---|
Nom du produit |
3-Aminopentane-2,4-dione |
Formule moléculaire |
C5H9NO2 |
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
3-aminopentane-2,4-dione |
InChI |
InChI=1S/C5H9NO2/c1-3(7)5(6)4(2)8/h5H,6H2,1-2H3 |
Clé InChI |
ZXZGYOVCGCPMMH-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)N |
SMILES canonique |
CC(=O)C(C(=O)C)N |
Synonymes |
2,4-Pentanedione, 3-amino- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



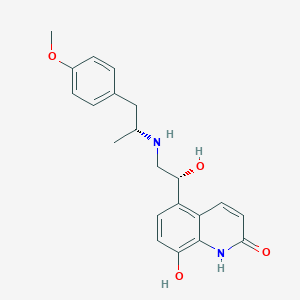
![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)


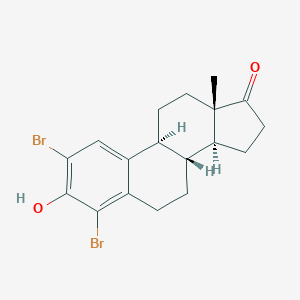


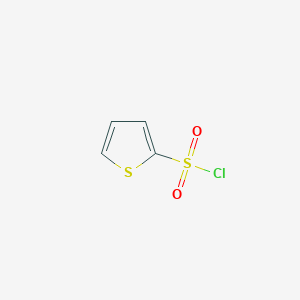
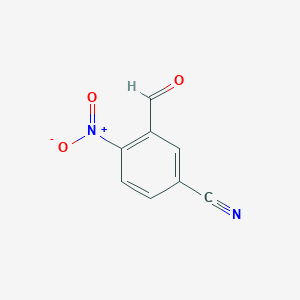
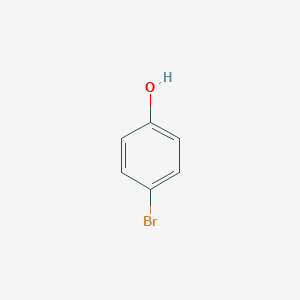
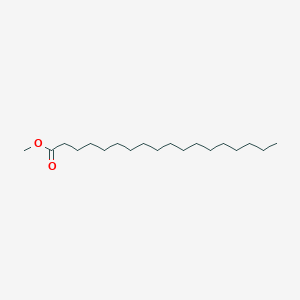
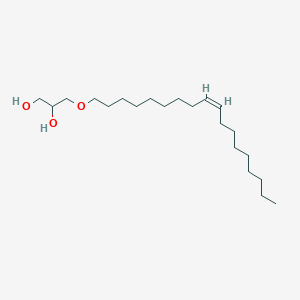
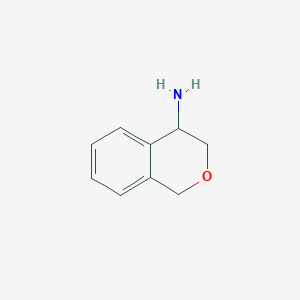
![2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate](/img/structure/B116599.png)